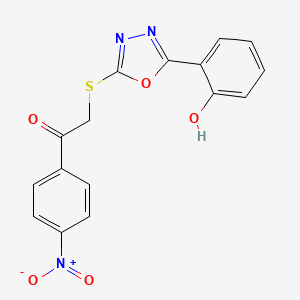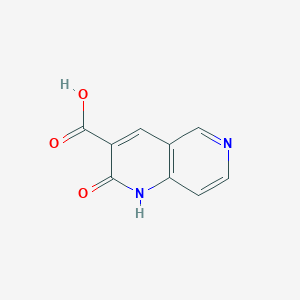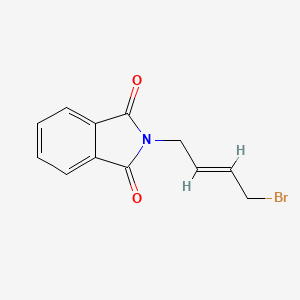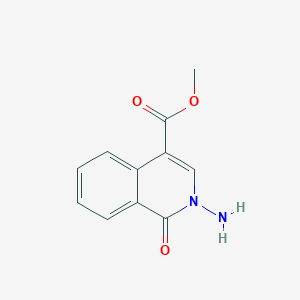
7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a sec-butyl group at the 7th position and an ethyl group at the 3rd position of the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethyl Group: The ethyl group can be introduced through similar Friedel-Crafts alkylation using ethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, Lewis acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its benzofuran core which is common in many pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sec-butyl and ethyl groups can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanol:
Butyl acetate: Contains a butyl group but is an ester rather than a benzofuran derivative.
Uniqueness
7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one is unique due to its specific substitution pattern on the benzofuran ring, which can confer distinct biological and chemical properties compared to other benzofuran derivatives.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
7-butan-2-yl-3-ethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H18O2/c1-4-9(3)11-7-6-8-12-10(5-2)14(15)16-13(11)12/h6-10H,4-5H2,1-3H3 |
Clave InChI |
AINJZGLXKNHVCF-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=C(C(=CC=C2)C(C)CC)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


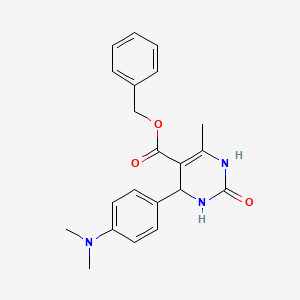

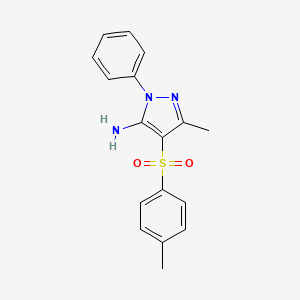
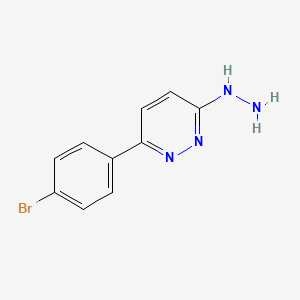
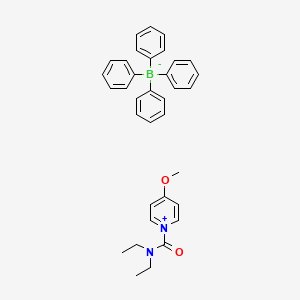


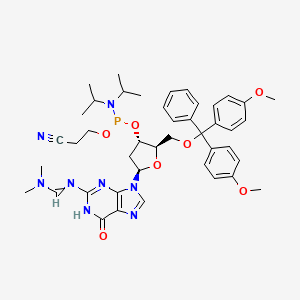
![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)
